Benzo(a)pyrene-9,10-diol
CAS No.: 57303-98-7
Cat. No.: VC21330136
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 57303-98-7 |
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Molecular Formula | C20H12O2 |
Molecular Weight | 284.3 g/mol |
IUPAC Name | benzo[a]pyrene-9,10-diol |
Standard InChI | InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H |
Standard InChI Key | UMJIZEKULDXYAK-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 |
Physical and Chemical Properties
Molecular Properties
Benzo(a)pyrene-9,10-diol has a molecular formula of C₂₀H₁₂O₂ and a molecular weight of 284.3 g/mol . The compound is classified as an ortho- and peri-fused polycyclic arene, which describes its specific arrangement of fused aromatic rings . The presence of two hydroxyl groups significantly modifies the electron distribution and introduces hydrogen bonding capabilities to the molecule.
Table 1: Physical and Chemical Properties of Benzo(a)pyrene-9,10-diol
Chemical Reactivity
The presence of hydroxyl groups at positions 9 and 10 creates sites for further metabolic transformations and chemical reactions. These hydroxyl groups can participate in oxidation reactions, conjugation processes, and other biochemical interactions within biological systems. The compound can undergo additional enzymatic oxidation, as demonstrated in studies with the filamentous fungus Cunninghamella elegans, which transformed trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene to more complex metabolites including tetrahydroxy derivatives .
Occurrence and Environmental Significance
Environmental Sources
Benzo(a)pyrene-9,10-diol primarily exists as a metabolite of benzo(a)pyrene rather than as a primary environmental contaminant. The parent compound, benzo(a)pyrene, is ubiquitous in the environment and is produced during incomplete combustion of organic materials. Significant sources of environmental benzo(a)pyrene include tobacco smoke, ambient air pollutants, leaked or spilled crude oil, incineration emissions and ashes, pulp mill effluents, and other industrial outputs .
Exposure Pathways
Human exposure to Benzo(a)pyrene-9,10-diol occurs primarily through the metabolism of benzo(a)pyrene following exposure to the parent compound. The general population can be exposed to benzo(a)pyrene through multiple routes including:
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Inhalation of tobacco smoke and contaminated air
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Ingestion of contaminated food and water
Once benzo(a)pyrene enters the human body, it undergoes metabolic transformations that can lead to the formation of various metabolites, including the 9,10-diol. The absorption of benzo(a)pyrene has been confirmed following oral, inhalation, and dermal exposure routes .
Metabolism and Biochemical Transformations
Further Transformations
Experimental evidence demonstrates that Benzo(a)pyrene-9,10-diol can undergo further metabolic transformations. Research with Cunninghamella elegans showed that this fungus oxidized (+/-) trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene to a complex mixture of metabolites. Two of these metabolites were identified as tetrahydroxy derivatives:
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(+/-)7 beta, 8 alpha, 9 alpha, 10 beta-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
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(+/-)-7 beta, 8 alpha, 9 beta, 10 alpha-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
Additionally, a third product with spectral characteristics consistent with a diol-epoxide structure was identified. Hydrolysis of this compound yielded primarily (+/-)-7 beta, 8 alpha, 9 beta, 10 alpha-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene . These findings suggest that Benzo(a)pyrene-9,10-diol can be further metabolized to diol-epoxides and more complex hydroxylated derivatives.
Table 2: Key Metabolites Derived from Benzo(a)pyrene-9,10-diol Identified in Fungal Oxidation
Analytical Identification and Characterization
Chemical Identifiers
Benzo(a)pyrene-9,10-diol is cataloged in various chemical databases and reference systems. The compound has multiple identifiers that facilitate its tracking and identification in scientific literature and databases.
Table 3: Chemical Identifiers for Benzo(a)pyrene-9,10-diol
Identifier Type | Value | Reference |
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CAS Registry Number | 57303-98-7 | |
PubChem CID | 107679 | |
UNII | FV6Q5APY2A | |
ChEBI ID | CHEBI:81629 | |
DSSTox Substance ID | DTXSID90205926 | |
KEGG ID | C18278 | |
Wikidata | Q27155517 |
Analytical Methods
High-pressure liquid chromatography (HPLC) has been successfully employed for the separation and identification of Benzo(a)pyrene-9,10-diol and its metabolites . This analytical technique allows for the detection and characterization of the compound in complex mixtures. The research with Cunninghamella elegans utilized HPLC in conjunction with absorption and mass spectral analysis to identify and characterize the various metabolites formed from Benzo(a)pyrene-9,10-diol .
Research Applications and Future Directions
Future Research Directions
Several important areas for future investigation of Benzo(a)pyrene-9,10-diol include:
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Determining its specific contribution to the genotoxicity and carcinogenicity of benzo(a)pyrene
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Elucidating the complete metabolic pathway from benzo(a)pyrene to the 9,10-diol and its subsequent metabolites
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Investigating its potential for DNA adduct formation and comparison with other dihydrodiol derivatives
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Exploring its environmental fate and degradation pathways
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Developing more sensitive and specific analytical methods for its detection in environmental and biological samples
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